6-Amino-5-nitrosouracil
Overview
Description
Vancomycin hydrochloride is a glycopeptide antibiotic used to treat severe bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . It is derived from the bacterium Amycolatopsis orientalis and was first introduced in clinical practice in 1958 . Vancomycin hydrochloride is administered intravenously for systemic infections and orally for infections in the gastrointestinal tract .
Mechanism of Action
Target of Action
The compound belongs to the class of organic compounds known as nitropyrimidines, which contain a pyrimidine ring bearing a nitro group .
Mode of Action
It’s known that the compound can exist in two tautomeric forms: nitrone–enamine form (tautomer a) and oxime–imine form (tautomer b) . The interconversion between these tautomers may influence the compound’s interaction with its targets.
Action Environment
The action of 6-Amino-5-nitrosouracil can be influenced by environmental factors such as the nature of the solvent . For instance, the compound’s tautomeric form in dimethyl sulfoxide (DMSO) solution was found to be predominantly Tautomer A . This suggests that the solvent environment can influence the compound’s tautomeric state and potentially its biological activity.
Biochemical Analysis
Biochemical Properties
It is known to exist in different tautomeric forms, such as nitrone–enamine form (Tautomer A) or oxime–imine form (Tautomer B)
Molecular Mechanism
The molecular mechanism of action of 6-Amino-5-nitrosouracil is not well-defined. It is known that the compound can exist in different tautomeric forms, which may have implications for its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vancomycin hydrochloride is produced through a complex fermentation process involving the bacterium Amycolatopsis orientalis . The fermentation broth is subjected to a series of purification steps, including solvent extraction, precipitation, and chromatography, to isolate the active compound . The final product is then converted to its hydrochloride salt form for medical use .
Industrial Production Methods
Industrial production of vancomycin hydrochloride involves large-scale fermentation in bioreactors, followed by downstream processing to purify the antibiotic . The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to optimize the yield of vancomycin . The purified compound is then formulated into various dosage forms, including intravenous solutions and oral capsules .
Chemical Reactions Analysis
Types of Reactions
Vancomycin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Vancomycin can be oxidized under certain conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the structure of vancomycin, potentially affecting its antibacterial activity.
Substitution: Vancomycin can undergo substitution reactions, particularly at its hydroxyl and amino groups.
Common Reagents and Conditions
Common reagents used in the chemical reactions of vancomycin hydrochloride include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .
Major Products Formed
The major products formed from the chemical reactions of vancomycin hydrochloride include various degradation products and modified forms of the antibiotic . These products can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
Scientific Research Applications
Vancomycin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in studies investigating bacterial cell wall synthesis and resistance mechanisms.
Industry: Utilized in the pharmaceutical industry for the production of antibiotic formulations.
Comparison with Similar Compounds
Similar Compounds
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Linezolid: An oxazolidinone antibiotic that also targets Gram-positive bacteria but works by inhibiting protein synthesis.
Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membrane function.
Uniqueness of Vancomycin Hydrochloride
Vancomycin hydrochloride is unique due to its specific binding to the D-alanyl-D-alanine terminus in bacterial cell wall precursors, which is distinct from the mechanisms of action of other antibiotics like linezolid and daptomycin . Additionally, vancomycin is often used as a last-resort treatment for severe infections caused by multi-drug resistant bacteria .
Properties
IUPAC Name |
6-amino-5-nitroso-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPCSXFEWFSECE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202819 | |
Record name | 6-Amino-5-nitrosouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5442-24-0, 63884-45-7 | |
Record name | 6-Amino-5-nitroso-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5442-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-5-nitrosouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005442240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrouracil, 5-hydroxyimino-6-imino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC190656 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5442-24-0 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94946 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5442-24-0 | |
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Record name | 5442-24-0 | |
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Record name | 5442-24-0 | |
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Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 6-Amino-5-nitrosouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-5-nitrosouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.212 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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